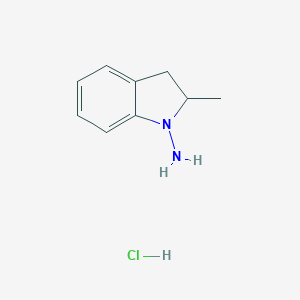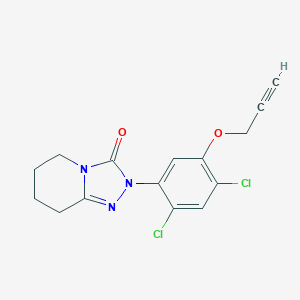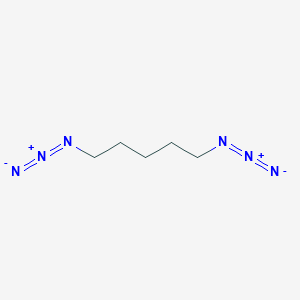
1,5-Diazidopentan
Übersicht
Beschreibung
1,5-Diazidopentane is a linker with two azide groups . It has a molecular formula of C5H10N6 . The compound contains several functional groups and has a total of 20 bonds, including 10 non-H bonds, 4 multiple bonds, 6 rotatable bonds, 2 double bonds, and 2 triple bonds .
Synthesis Analysis
1,5-Diazidopentane can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . It has been used in the synthesis of pH-responsive diblock copolymers with cadaverine side groups . The compound has also been involved in the first synthesis of macrocyclic furanolabdanoids via cycloaddition of diacetylenic derivatives of lambertianic acid .Molecular Structure Analysis
The molecular structure of 1,5-Diazidopentane consists of 10 Hydrogen atoms, 5 Carbon atoms, and 6 Nitrogen atoms . It has an average mass of 154.173 Da and a mono-isotopic mass of 154.096695 Da .Chemical Reactions Analysis
The azide group in 1,5-Diazidopentane is highly reactive and can be used in a variety of chemical reactions, including click chemistry and bioconjugation . Due to its highly reactive nature, 1,5-Diazidopentane is commonly used as a crosslinker or linker molecule in biological and chemical applications .Physical and Chemical Properties Analysis
1,5-Diazidopentane has 6 H bond acceptors and 0 H bond donors. It has 6 freely rotating bonds and no violations of the Rule of 5 . The compound has an ACD/LogP value of 1.23 and an ACD/LogD value of 2.00 at both pH 5.5 and pH 7.4 . Its polar surface area is 25 Å^2 .Wissenschaftliche Forschungsanwendungen
Synthese von pH-responsiven Diblock-Copolymeren
1,5-Diazidopentan wird bei der Synthese von pH-responsiven Diblock-Copolymeren verwendet, die potenzielle Anwendungen in Medikamententrägersystemen haben. Die Azidgruppen in this compound reagieren mit Alkingruppen unter Bildung stabiler Triazolbindungen durch Click-Chemie .
Modifizierung von marinen Naturstoffen
Es spielt eine Rolle bei der Synthese und strukturellen Modifizierung von marinen Naturstoffen. Beispielsweise wird es bei der Erzeugung von Schlüsselzwischenprodukten wie 1,2,4-Oxadiazolen verwendet, die für die strukturelle Modifizierung von Indol-basierten marinen Naturstoffen wichtig sind .
Bildung von makrocyclischen Verbindungen
Diese Verbindung wird bei der Bildung von makrocyclischen Verbindungen durch Reaktionen mit anderen organischen Molekülen in Gegenwart von Katalysatoren wie CuI verwendet. Diese makrocyclischen Verbindungen haben verschiedene Anwendungen, z. B. als Liganden für die Metallkoordination .
Behandlung von arzneimittelresistenten Mykobakterien
In der medizinischen Forschung wird this compound bei der Entwicklung von BacPROTACs (bakterienaktivierte Proteolyse-Targeting-Chimären) verwendet, die eine neue Strategie gegen arzneimittelresistente Mykobakterien darstellen .
Wirkmechanismus
- 1,5-Diazidopentane is a compound with two azide groups. Its primary targets are not well-documented in the literature. However, it serves as a linker that can react with alkyne, BCN (bicyclo[6.1.0]nonyne), and DBCO (dibenzocyclooctyne) via Click Chemistry to yield a stable triazole linkage .
Target of Action
Biochemische Analyse
Biochemical Properties
1,5-Diazidopentane plays a role in biochemical reactions as a linker molecule. It can be used to link different molecules together, such as proteins or nucleic acids, and can also be used to modify the surface properties of materials . The nature of these interactions is primarily covalent bonding, resulting from the reaction of the azide groups in 1,5-Diazidopentane with alkyne, BCN, or DBCO groups in other molecules .
Molecular Mechanism
The molecular mechanism of 1,5-Diazidopentane primarily involves its role as a linker molecule. It can form stable triazole linkages with other molecules through Click Chemistry . This allows 1,5-Diazidopentane to facilitate the formation of complex biomolecular structures, potentially influencing enzyme activity, gene expression, and other molecular processes.
Metabolic Pathways
It is synthesized via a biosynthetic pathway branching off the tricarboxylic acid cycle . The synthesis requires pyruvate, ammonium molecules, and NADPH .
Eigenschaften
IUPAC Name |
1,5-diazidopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N6/c6-10-8-4-2-1-3-5-9-11-7/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNNZOJHQVDYPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=[N+]=[N-])CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447134 | |
| Record name | Pentane, 1,5-diazido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17607-21-5 | |
| Record name | Pentane, 1,5-diazido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


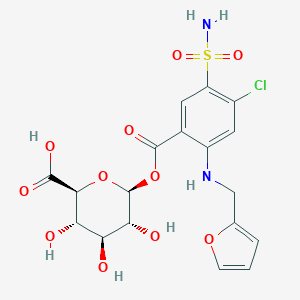

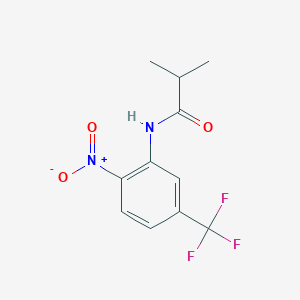
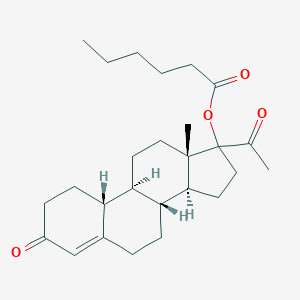
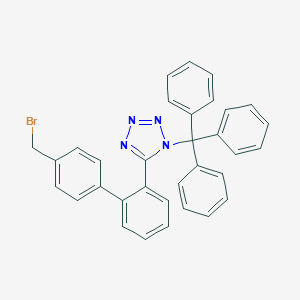


![(8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B195231.png)
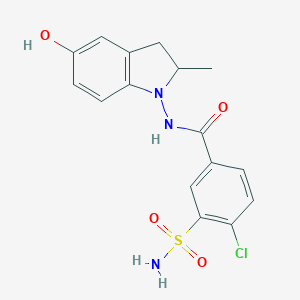

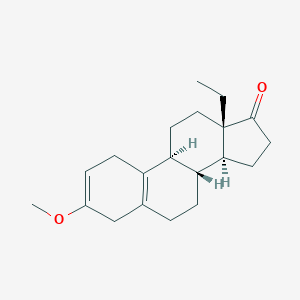
![N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-1-(pentanoylamino)cyclopentane-1-carboxamide](/img/structure/B195250.png)
